molecular formula C27H19FN4O4 B15035507 2-(3-{(E)-[1-(3-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide

2-(3-{(E)-[1-(3-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide

Cat. No.: B15035507
M. Wt: 482.5 g/mol
InChI Key: MSXGZUDTGUYCSB-LPYMAVHISA-N
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Description

2-(3-{[(5E)-1-(3-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole moiety with a diazinane ring and a phenylacetamide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-(3-{[(5E)-1-(3-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)-N-PHENYLACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole nucleus, followed by the introduction of the diazinane ring and the phenylacetamide group. Common reagents used in these reactions include fluorobenzene, indole, and various amides. The reaction conditions usually involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The diazinane ring can undergo reduction reactions to yield reduced forms of the compound.

    Substitution: The phenylacetamide group can participate in substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

2-(3-{[(5E)-1-(3-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)-N-PHENYLACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The diazinane ring and phenylacetamide group contribute to the compound’s overall activity by modulating its binding properties and stability .

Comparison with Similar Compounds

Similar compounds include other indole derivatives and diazinane-containing molecules. Some examples are:

The uniqueness of 2-(3-{[(5E)-1-(3-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)-N-PHENYLACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H19FN4O4

Molecular Weight

482.5 g/mol

IUPAC Name

2-[3-[(E)-[1-(3-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]-N-phenylacetamide

InChI

InChI=1S/C27H19FN4O4/c28-18-7-6-10-20(14-18)32-26(35)22(25(34)30-27(32)36)13-17-15-31(23-12-5-4-11-21(17)23)16-24(33)29-19-8-2-1-3-9-19/h1-15H,16H2,(H,29,33)(H,30,34,36)/b22-13+

InChI Key

MSXGZUDTGUYCSB-LPYMAVHISA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)NC(=O)N(C4=O)C5=CC(=CC=C5)F

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N(C4=O)C5=CC(=CC=C5)F

Origin of Product

United States

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